molecular formula C16H12O B14693677 2,3-Diphenylfuran CAS No. 26569-47-1

2,3-Diphenylfuran

Cat. No.: B14693677
CAS No.: 26569-47-1
M. Wt: 220.26 g/mol
InChI Key: XQFYGXFPKONEPY-UHFFFAOYSA-N
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Description

2,3-Diphenylfuran (CAS RN [954-55-2]) is a heterocyclic aromatic compound featuring a furan ring substituted with phenyl groups at the 2- and 3-positions. Its structure has been characterized via NMR spectroscopy: ¹H NMR (500 MHz, CDCl₃) δ 6.56 (1H, d, J=1.5 Hz), 7.22–7.55 (aromatic protons), and ¹³C NMR (125.7 MHz, CDCl₃) δ 114.0–148.6 . The compound serves as a scaffold in medicinal chemistry, particularly in RNA-targeting small molecules (e.g., MALAT1 inhibitors) , and as a substrate in photocatalytic studies . Derivatives such as 5-(4-phenylpiperidin-1-yl)-2,3-diphenylfuran exhibit distinct spectroscopic profiles (e.g., HRMS C₂₂H₁₉O and C₂₆H₁₉O) .

Properties

CAS No.

26569-47-1

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

IUPAC Name

2,3-diphenylfuran

InChI

InChI=1S/C16H12O/c1-3-7-13(8-4-1)15-11-12-17-16(15)14-9-5-2-6-10-14/h1-12H

InChI Key

XQFYGXFPKONEPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cycloisomerization of But-2-yne-1,4-diols

One of the most efficient routes to access 2,3-diphenylfuran derivatives involves the Brønsted acid-catalyzed cycloisomerization of appropriately substituted but-2-yne-1,4-diols. This approach offers significant advantages including mild reaction conditions, high regioselectivity, and good functional group tolerance.

The general reaction scheme involves treating a but-2-yne-1,4-diol derivative with a catalytic amount of p-toluenesulfonic acid (p-TsOH·H₂O) in an appropriate solvent. As reported by researchers, the reaction proceeds via a dehydrative rearrangement mechanism.

Table 1. Reaction Conditions for p-TsOH·H₂O-Catalyzed Synthesis of this compound Derivatives

Entry Substrate Catalyst Loading Solvent Temperature (°C) Time (h) Product Yield (%)
1 But-2-yne-1,4-diol derivative 10 mol% p-TsOH·H₂O Toluene 80 5-10 2,3,5-trisubstituted furan 65-85
2 But-2-yne-1,4-diol with β-dicarbonyl 10 mol% p-TsOH·H₂O Dichloromethane 25 12-24 Tetrasubstituted furan 55-75

A specific example of this approach is the synthesis of 5-(4-tert-butylphenyl)-2,3-diphenylfuran, which was isolated as a yellow solid with a melting point of 104-106°C. The 1H NMR spectroscopic data showed characteristic signals at δ 7.70 (d, 2H, J = 8.4 Hz) corresponding to the aromatic protons of the 4-tert-butylphenyl group.

HFIP-Assisted Brønsted Acid Catalysis

A variation of the acid-catalyzed approach employs 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent, which enhances the acidity of the reaction medium and facilitates the cyclization process. This method is particularly effective for the synthesis of 5-ethyl-2,3-diphenylfuran (3h) from 1,2-diphenylhex-4-yn-1-one (2h).

Protocol for HFIP-Assisted Synthesis:

  • Dissolve the substrate (0.5 or 1.0 mmol) in HFIP (300 μL per mmol of substrate)
  • Add p-toluenesulfonic acid catalyst (10 mol%)
  • Stir at room temperature for 24 hours or heat at 50°C
  • Remove solvent under reduced pressure
  • Purify by flash column chromatography

The optimization studies for this reaction revealed that p-toluenesulfonic acid (pTSA) provided superior results compared to other Brønsted acids such as HCl, triflic acid (TfOH), and tetrafluoroboric acid (HBF₄).

Metal-Catalyzed Synthetic Approaches

Gold-Catalyzed Synthesis

Gold catalysis represents one of the most efficient methods for accessing this compound derivatives. The gold-catalyzed cyclization provides excellent regioselectivity and proceeds under mild conditions.

A general procedure involves the use of Au₂(rac-BINAP)Cl₂ (2.5 mol%) and AgSbF₆ (10 mol%) in dichloromethane at room temperature, with reaction times as short as 1 minute. Various 4-substituted-2,3-diphenylfuran derivatives have been synthesized using this approach:

Table 2. Gold-Catalyzed Synthesis of 4-Substituted-2,3-Diphenylfurans

Entry Alcohol Reagent Reaction Time (min) Product Yield (%) Regioselectivity
1 Ethanol 1 4-(2-ethoxyethyl)-2,3-diphenylfuran 68 99:1
2 tert-Butanol 1 4-(2-(tert-butoxy)ethyl)-2,3-diphenylfuran 67 99:1
3 Cycloheptanol 1 4-(2-(cycloheptyloxy)ethyl)-2,3-diphenylfuran 74 80:1
4 Adamantan-1-ol 1 4-(2-(((3s,5s,7s)-adamantan-1-yl)oxy)ethyl)-2,3-diphenylfuran Not reported >99:1

The extremely short reaction times (1 minute) highlight the exceptional efficiency of the gold-catalyzed approach. The method demonstrates excellent functional group tolerance and high regioselectivity, providing preferential formation of one regioisomer over the other.

Photoinduced Dehydrogenative Annulation

An alternative approach involves photoinduced dehydrogenative annulation of 3,4-diphenylfuran-2(5H)-ones. This method, reported by Kang et al., proceeds via a two-step process:

  • Photoinduced dehydrogenative annulation of 3,4-diphenylfuran-2(5H)-ones in ethanol at room temperature under argon for 5 hours
  • Subsequent interaction with a primary amine in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and O₂

This approach provides access to π-expanded maleimide derivatives with high fluorescence quantum yields in dichloromethane solution. The methodology demonstrates that 3,4-diphenylfuran-2(5H)-ones serve as valuable precursors for the synthesis of diverse furan-based systems without requiring transition-metal catalysts.

Transition-Metal-Free Synthesis

DBU-Mediated Ring Expansion Reactions

A direct synthesis of functionalized furans, including this compound derivatives, can be achieved through DBU-mediated ring expansion of donor-acceptor cyclopropanes. This metal-free approach offers an environmentally friendly alternative to traditional metal-catalyzed methods.

The reaction scheme involves:

  • Preparation of donor-acceptor cyclopropanes according to literature procedures
  • Treatment with DBU in DMF at elevated temperatures (typically 130°C)
  • Ring expansion to form the furan core structure

A gram-scale demonstration of this methodology was reported for the synthesis of 2-amino-5-aryl-4-benzylfuran-3-carbonitrile (2r) from the corresponding cyclopropane-1,1-dicarbonitrile (1r), providing a 67% yield.

Phosphine-Catalyzed (3+2) Annulations

A versatile approach using trimethylphosphine (PMe₃) as a catalyst for the (3+2) annulation of 2,3-diphenylcycloprop-2-en-1-one with various aldehydes has been reported. This method provides access to 3,4,5-triphenylfuran-2(5H)-one, which can serve as a precursor to this compound derivatives.

The general procedure involves:

  • Reaction of 2,3-diphenylcycloprop-2-en-1-one (0.3 mmol) with an aldehyde (0.2 mmol)
  • Addition of PMe₃ (1 M in THF, 0.02 mmol) at room temperature
  • Reaction time of 40 minutes to 2 hours, depending on the aldehyde substrate
  • Product isolation by column chromatography

Yields ranging from 55% to 99% were reported for various substituted furan-2(5H)-one derivatives.

Continuous-Flow Synthesis Approaches

Recent advances in synthetic methodology have led to the development of continuous-flow processes for the synthesis of furan derivatives. While primarily focused on 2,5-diarylfurans, these approaches could potentially be adapted for the synthesis of this compound compounds.

The continuous-flow method typically involves:

  • Photooxidation of a 1,3-diene precursor in a flow reactor
  • Formation of an intermediate endoperoxide
  • Subsequent dehydration using Appel reagent to form the furan core

This method offers significant advantages including improved yields, elimination of intermediate isolation steps, and enhanced safety by avoiding the handling of potentially hazardous endoperoxide intermediates.

Characterization Data and Structural Analysis

The structural confirmation of this compound derivatives typically relies on spectroscopic methods, particularly NMR spectroscopy and X-ray crystallography.

NMR Spectroscopic Data

Representative 1H NMR data for 4-(2-ethoxyethyl)-2,3-diphenylfuran (2b):

  • 1H NMR (400 MHz, CDCl₃): δ 7.42-7.34 (m, 6H), 7.32-7.28 (m, 2H), 7.22-7.12 (m, 3H), 3.50-3.39 (m, 4H), 2.60 (t, J = 7.0 Hz, 2H), 1.12 (t, J = 7.0 Hz, 3H)

The characteristic signals for the furan ring proton (when present, as in 5-substituted-2,3-diphenylfurans) typically appear at approximately δ 6.20-6.30 ppm, while the aromatic protons of the phenyl rings show multiple signals in the range of δ 7.10-7.50 ppm.

X-ray Crystallographic Analysis

X-ray crystallography provides definitive structural confirmation of furan derivatives. Several studies have reported crystal structures of functionalized furans, with non-hydrogen atoms typically shown at the 30% probability level. These analyses confirm the planar structure of the furan ring and the orientation of the phenyl substituents, which often adopt a non-coplanar arrangement relative to the furan core due to steric considerations.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while substitution reactions can produce halogenated or nitrated derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,4-Diphenylfuran vs. 2,5-Diphenylfuran

  • Structural Differences :

    • 2,4-Diphenylfuran (CAS RN [5369-55-1]) has phenyl groups at the 2- and 4-positions, leading to altered electronic distribution compared to the 2,3-isomer.
    • 2,5-Diphenylfuran features para-substituted phenyl groups, resulting in a symmetrical structure.
  • Reactivity :

    • Oxidation Resistance : 2,5-Diphenylfuran remains inert under DDQ-mediated oxidation in CH₂Cl₂-DMSO, whereas 2,3,5-triphenylfuran undergoes conversion to enediones under similar conditions .
    • Photocatalytic Activity : 2,5-Diphenylfuran acts as a singlet oxygen quencher in hybrid photocatalysts, showing higher efficiency than its 2,3-analog due to enhanced electron delocalization .
  • 2,5-Diphenylfuran Not reported; typically shows symmetrical splitting patterns.

Derivatives with Functional Substituents

  • 5-(4-Phenylpiperidin-1-yl)-2,3-diphenylfuran (196a/b): Exhibits IR peaks at 2920–2850 cm⁻¹ (C-H stretching) and 1600–1450 cm⁻¹ (aromatic C=C). HRMS confirms molecular formulas (e.g., C₂₂H₁₉O for 196a) .
  • Diphenylfuran Diamidines (e.g., DB75, DB569): DB75 (unsubstituted amidine) localizes in cell nuclei due to DNA minor groove binding. DB569 (phenyl-substituted) accumulates in mitochondria, demonstrating how substituents dictate subcellular targeting .

Comparison with Saturated Analogues

  • 2,3-Dihydrobenzofurans: Saturation of the furan ring reduces aromaticity, increasing reactivity toward electrophilic substitution. Example: (2,3-Dihydrobenzofuran-6-yl)methanol (CAS RN [1083168-69-7]) shows distinct NMR shifts compared to 2,3-diphenylfuran due to reduced conjugation .

Key Research Findings

  • Photocatalytic Applications: Hybrid photocatalysts using 2,5-diphenylfuran as a quencher exhibit 20–30% higher singlet oxygen yields than homogeneous solutions, attributed to nanoporous gold support enhancing light absorption .
  • Biological Activity :

    • This compound derivatives with amidine groups (e.g., DB75) show antitumor activity via DNA interaction (Kd ≈ 10⁻⁷ M) .
    • Substitution at the 3-position (e.g., alkoxy groups) modifies oxidation pathways, enabling selective synthesis of enediones .

Data Tables

Table 1: Photocatalytic Performance of Diphenylfuran Derivatives

Compound Substrate Singlet Oxygen Yield (%) Reference
2,5-Diphenylfuran Nanoporous gold-phthalocyanine 85 ± 3
This compound Homogeneous solution 65 ± 2

Q & A

Q. What are the common synthetic routes for 2,3-Diphenylfuran, and what critical parameters influence yield and purity?

Methodological Answer: this compound can be synthesized via palladium-catalyzed cycloisomerization of (Z)-enynols in green solvents like glycerol or water, which minimizes environmental impact while achieving moderate yields (40–60%) . Catalytic systems such as ruthenium(II) complexes (e.g., benzimidazole derivatives) are also effective for furan synthesis, with reaction temperatures optimized between 80–120°C . Post-synthesis, crystallization in non-polar solvents (e.g., hexane) is recommended to isolate pure products, as demonstrated in structural studies of brominated dihydrofuran analogs . Key parameters include solvent polarity, catalyst loading (1–5 mol%), and inert atmosphere conditions to prevent oxidation.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Focus on aromatic proton signals (δ 6.8–7.5 ppm for phenyl groups) and furan ring protons (δ 5.5–6.2 ppm). Coupling constants (J = 2–4 Hz) confirm the furan ring’s dihedral angles .
  • X-ray Crystallography : Resolve bond lengths (e.g., C–C bonds in the furan ring: ~1.34–1.38 Å) and non-covalent interactions (e.g., Br⋯Br contacts in halogenated derivatives) .
  • Mass Spectrometry : Look for molecular ion peaks (m/z ~244 for C₁₆H₁₂O) and fragmentation patterns indicative of phenyl group loss (m/z ~77) .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Storage : Classify as a flammable liquid (NFPA flammability rating = 3) and store at ≤4°C in airtight containers under nitrogen .
  • PPE : Use N95 masks, nitrile gloves, and chemical goggles to avoid inhalation/contact .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown due to low flash point (-1°C) .

Advanced Research Questions

Q. How can QSAR models optimize the bioactivity of this compound derivatives?

Methodological Answer: 3D-QSAR using Comparative Molecular Field Analysis (CoMFA) aligns derivatives (e.g., brominated or methylated analogs) into a grid to calculate steric/electrostatic fields. For example, substituents at the 4-position of phenyl rings enhance antileishmanial activity by improving hydrophobic interactions with target enzymes . Partial Least Squares (PLS) regression validates predictive power (q² > 0.5), while molecular docking (e.g., AutoDock Vina) identifies binding poses in RNA pockets .

Q. How does the diphenylfuran scaffold enable RNA targeting, and how can binding affinity be tuned?

Methodological Answer: The scaffold’s planar structure facilitates intercalation into RNA helices (e.g., MALAT1 triple helix), with binding affinity (Kd = 0.2–5 μM) modulated by substituent electronegativity. For instance, introducing nitro groups increases π-π stacking, while bulky tert-butyl groups disrupt RNA conformational dynamics . Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) quantify thermodynamic profiles (ΔG, ΔH), guiding iterative SAR .

Q. How do non-covalent interactions in this compound derivatives influence crystallographic packing?

Methodological Answer: Halogen bonds (Br⋯Br, ~3.4 Å) and C–H⋯π interactions (~2.8 Å) dominate packing in brominated derivatives, stabilizing monoclinic crystal systems (e.g., space group P2₁/c) . Use Mercury Software to analyze symmetry operations and Hirshfeld surfaces, prioritizing interactions contributing >10% to total crystal energy .

Q. What strategies improve regioselectivity in electrophilic aromatic substitution (EAS) of this compound?

Methodological Answer: Directing groups (e.g., –OMe or –NO₂) on phenyl rings guide EAS to para positions. For example, nitration with HNO₃/H₂SO₄ at 0°C achieves >80% para selectivity, monitored by HPLC . Computational DFT studies (e.g., Gaussian 16) predict transition state energies, identifying meta-directing effects of electron-withdrawing groups .

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